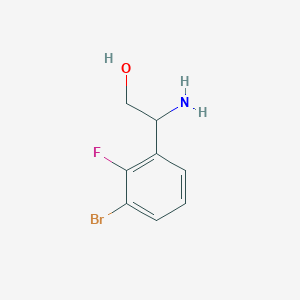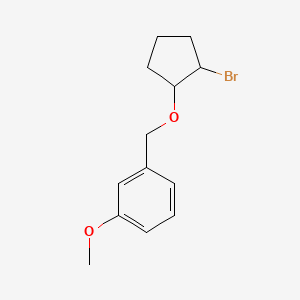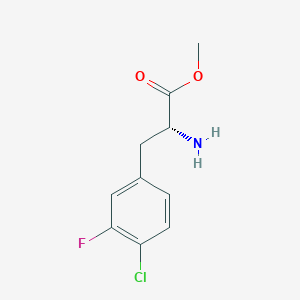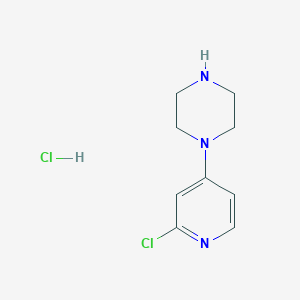
1-(2-Chloropyridin-4-YL)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridin-4-YL)piperazine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry . The compound is characterized by the presence of a piperazine ring substituted with a 2-chloropyridin-4-yl group, and it is typically available as a hydrochloride salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride typically involves the reaction of 2-chloropyridine with piperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity . The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperazines with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and reduced amines.
Aplicaciones Científicas De Investigación
Chemistry: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets . It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the treatment of various diseases . It serves as a lead compound in drug discovery programs aimed at developing new medications for conditions such as cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the formulation of certain types of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Comparison: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring . This structural feature imparts distinct chemical and biological properties compared to similar compounds . For example, the position of the chlorine atom in the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H13Cl2N3 |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
Clave InChI |
XIMXYBPBZAKJQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
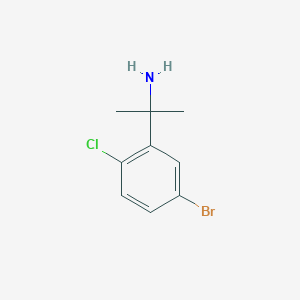
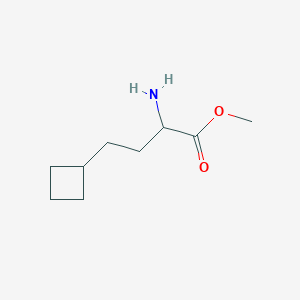
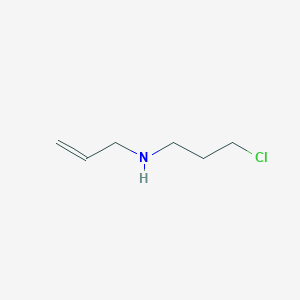
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
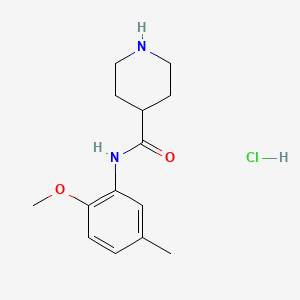
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
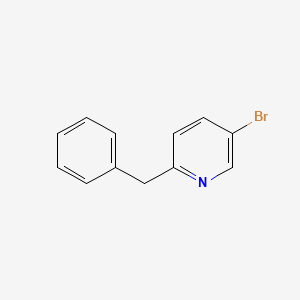
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
